3-Bromo-4-fluorobenzyl alcohol
Overview
Description
3-Bromo-4-fluorobenzyl alcohol is a compound that can be categorized within the family of halogenated benzyl alcohols. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which are positioned ortho to each other, and a hydroxymethyl group attached to the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.
Synthesis Analysis
The synthesis of compounds related to 3-bromo-4-fluorobenzyl alcohol often involves palladium-catalyzed transformations. For instance, ortho-bromobenzyl tertiary alcohols can be converted to chromenes through a domino Pd-catalyzed process, which is believed to proceed via the formation of a palladacycle followed by intramolecular C-O bond formation . Similarly, o-bromobenzyl alcohols have been used in the synthesis of multisubstituted phenanthrenes through palladium-catalyzed benzannulation involving multiple carbon-carbon bond formations . These methods highlight the reactivity of bromobenzyl alcohols in complex synthesis pathways.
Molecular Structure Analysis
The molecular structure of 3-bromo-4-fluorobenzyl alcohol would be expected to show the influence of the halogen substituents on the benzene ring. For related compounds, X-ray structural analysis has been used to determine the planarity and bond lengths within the molecule, such as in the case of benzoboroxoles derived from o-bromobenzyl alcohols . The presence of halogens can also affect the reactivity and stability of the molecule, as seen with the introduction of a fluorine substituent providing stability to oxidizing conditions in a new benzyl ether-type protecting group .
Chemical Reactions Analysis
The reactivity of 3-bromo-4-fluorobenzyl alcohol in chemical reactions can be inferred from studies on similar compounds. For example, o-bromobenzyl alcohols have been used as annulating reagents in the synthesis of polycyclic aromatic hydrocarbons, where they act as both nucleophilic and electrophilic substituents . Additionally, the presence of a fluorine atom can lead to the formation of reactive intermediates during metabolism, as seen with the detection of N-acetylcysteinyl conjugates in the urine of rats administered with fluorobenzyl alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-4-fluorobenzyl alcohol would be influenced by the presence of the halogen atoms and the hydroxymethyl group. The halogens could impart certain polar characteristics to the molecule, affecting its solubility and reactivity. The hydroxymethyl group would make it a potential candidate for further functionalization through reactions such as esterification or etherification. For instance, pentabromobenzyl bromide, a related compound, reacts with alcohols to form ethers, demonstrating the reactivity of the benzyl alcohol moiety .
Scientific Research Applications
Protecting Group in Organic Synthesis
3-Bromo-4-fluorobenzyl alcohol serves as a key component in developing new protecting groups for alcohols. The introduction of 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new benzyl ether-type protecting group is a notable example. This group exhibits stability under oxidizing conditions and compatibility with various synthetic processes, significantly impacting the field of organic synthesis (Crich, Li, & Shirai, 2009).
Radiopharmaceutical Development
3-Bromo-4-fluorobenzyl alcohol plays a role in the synthesis of radiopharmaceuticals. A method for preparing 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride, where 4-[18F]fluorobenzyl alcohol is a key intermediate, has been developed. This advancement is crucial in the automated preparation of PET radiopharmaceuticals, enhancing imaging techniques in medical diagnostics (Iwata et al., 2000).
Synthesis of Peptides and Phosphopeptides
In peptide synthesis, 3-Bromo-4-fluorobenzyl alcohol is used for preparing phosphoramidite reagents, crucial for phosphorylation processes. This application is significant in synthesizing Ser(P)-containing peptides, demonstrating the compound's versatility in organic chemistry and biochemistry (Perich & Johns, 1991).
Insecticidal Activity
The compound finds use in the synthesis of esters with moderate to high insecticidal activities. Its incorporation into esters of 3-phenoxybenzyl alcohol and its derivatives highlights its potential in developing new insecticides (Elliott, Janes, & Khambay, 1986).
Eco-Friendly Synthesis
3-Bromo-4-fluorobenzyl alcohol is used in eco-friendly synthesis processes. For example, the synthesis of halo-substituted benzyl alcohols using biotransformation indicates the compound's role in green chemistry (Saharan & Joshi, 2016).
Protective Group Removal in Alcohol Synthesis
It is involved in the development of new alcohol protecting groups, like o-bromobenzyl, which are removed under specific reductive conditions. This application is crucial in the direct production of aldehydes or ketones from protected alcohols (Curran & Yu, 1992).
Safety And Hazards
properties
IUPAC Name |
(3-bromo-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVROFWONXXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378399 | |
Record name | 3-bromo-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzyl alcohol | |
CAS RN |
77771-03-0 | |
Record name | 3-Bromo-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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